molecular formula C20H20BrN3O2 B2392041 NMDAR antagonist 1 CAS No. 2220162-06-9

NMDAR antagonist 1

カタログ番号 B2392041
CAS番号: 2220162-06-9
分子量: 414.303
InChIキー: NCHFPVRYYJGAJY-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NMDAR antagonist 1 is a type of drug that has been developed for use in treating neurological and psychiatric disorders. It is a non-competitive antagonist of the N-methyl-D-aspartate receptor (NMDAR), a type of glutamate receptor found in the brain and other parts of the nervous system. NMDAR antagonists are believed to play a role in modulating the activity of excitatory neurons, which can help to reduce the symptoms of various neurological and psychiatric disorders.

科学的研究の応用

Neurodegenerative Diseases

NMDAR antagonist 1 plays a crucial role in the permeability of Ca 2+ ions and excitatory neurotransmission in the brain . It regulates other neurotransmission systems and is therefore involved in essential functions such as synaptic transmission, learning and memory, plasticity, and excitotoxicity . It has been studied for its potential in treating neurodegenerative diseases like Alzheimer’s, Huntington’s, and Parkinson’s disease .

Alzheimer’s Disease

The pharmacology of different NMDAR antagonists and their therapeutic potentialities has been presented. In particular, a focus has been given on fluoroethylnormemantine (FENM), an investigational drug with very promising development as a neuroprotective agent in Alzheimer’s disease .

Post-Traumatic Stress Disorder

NMDAR antagonist 1 has been reported to have efficacy as an anxiolytic drug in post-traumatic stress disorder .

Immunohistochemistry and Other Applications

Antibodies that detect NMDAR1 can be used in several scientific applications, including Immunohistochemistry, Western Blot, Immunocytochemistry, ELISA and Flow Cytometry .

Ischemic and Reperfusion Injury of the Heart

NMDAR antagonists, especially MK-801, applied in postconditioning had a marked antioxidative effect with a most pronounced protective effect. The results from this study suggest that NMDARs could be a potential therapeutic target in the prevention and treatment of ischemic and reperfusion injury of the heart .

Anti-NMDAR Encephalitis

Pathogenic autoantibody targeting of the GluN1 subunit of NMDARs, as in anti-NMDAR encephalitis, leads to altered NMDAR trafficking and synaptic localization .

作用機序

Target of Action

NMDAR antagonist 1, also known as “(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide”, primarily targets the N-Methyl-D-aspartate receptor (NMDAR) . NMDARs are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function .

Mode of Action

NMDAR antagonist 1 acts by inhibiting the action of NMDARs . It binds to the receptor and antagonizes, or inhibits, its function . This inhibition prevents the influx of calcium ions (Ca2+) through the NMDAR channels, thus preventing neuronal membrane depolarization and downstream signaling mechanisms .

Biochemical Pathways

The inhibition of NMDARs affects several biochemical pathways. The primary pathway involves the regulation of synaptic plasticity and memory function . Abnormal expression levels of NMDARs can be involved in numerous neurological disorders and pathological conditions . Hypofunction of NMDARs can result in cognitive defects; overstimulation of NMDARs causes excitotoxicity and subsequent neurodegeneration .

Pharmacokinetics

It is known that most nmdar antagonists are metabolized in the liver . Frequent administration of most NMDAR antagonists can lead to tolerance, whereby the liver will more quickly eliminate NMDAR antagonists from the bloodstream .

Result of Action

The inhibition of NMDARs by NMDAR antagonist 1 can have several effects at the molecular and cellular level. These include alterations in mood, hallucinations, paranoid delusions, confusion, difficulty concentrating, agitation, nightmares, catatonia, ataxia, anesthesia, and learning and memory deficits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NMDAR antagonist 1. For instance, oxidative stress, kynurenic acid, and hypoxia may potentially elicit NMDAR hypofunction . .

特性

IUPAC Name

(1S)-7-bromo-N-[2-(4-hydroxyphenyl)ethyl]-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c21-15-3-6-17-14(11-15)12-24-18(7-8-19(24)23-17)20(26)22-10-9-13-1-4-16(25)5-2-13/h1-6,11,18,25H,7-10,12H2,(H,22,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHFPVRYYJGAJY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(CN2C1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NC3=C(CN2[C@@H]1C(=O)NCCC4=CC=C(C=C4)O)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。